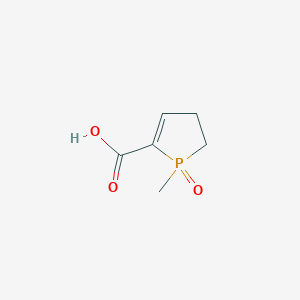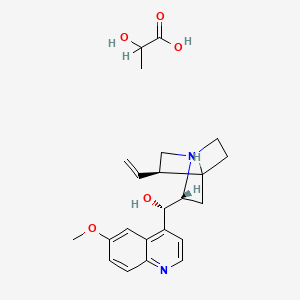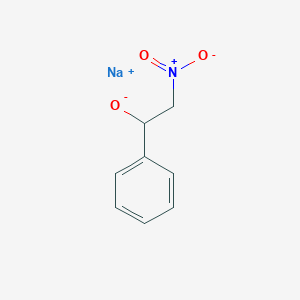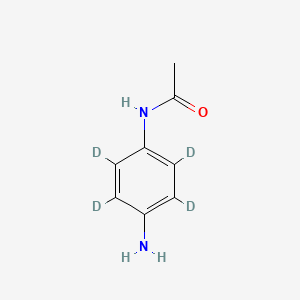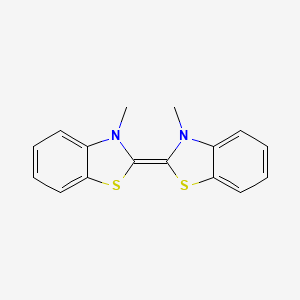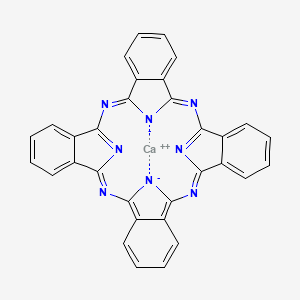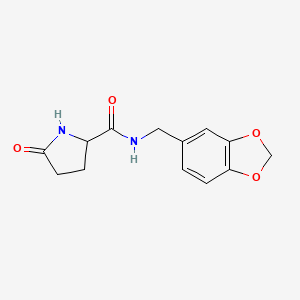
N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a pyrrolidinecarboxamide group, which adds to its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide typically involves the reaction of 1,3-benzodioxole derivatives with pyrrolidinecarboxamide precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, often using a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the benzodioxole ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through its binding to tubulin, a protein involved in cell division, thereby disrupting microtubule dynamics and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: Another compound featuring the benzodioxole moiety, used in early discovery research.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its applications in medicinal chemistry.
Uniqueness
What sets N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide apart is its combination of the benzodioxole and pyrrolidinecarboxamide groups, which confer unique chemical properties and biological activities. This makes it a versatile compound for various research applications, particularly in the development of new therapeutic agents.
Propiedades
Número CAS |
1009237-29-9 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H14N2O4/c16-12-4-2-9(15-12)13(17)14-6-8-1-3-10-11(5-8)19-7-18-10/h1,3,5,9H,2,4,6-7H2,(H,14,17)(H,15,16) |
Clave InChI |
YRCSWHRQGIPMTR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C(=O)NCC2=CC3=C(C=C2)OCO3 |
Solubilidad |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


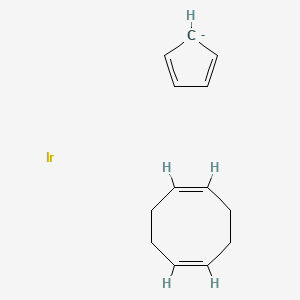
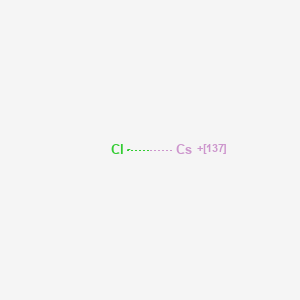
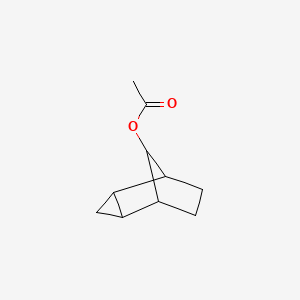
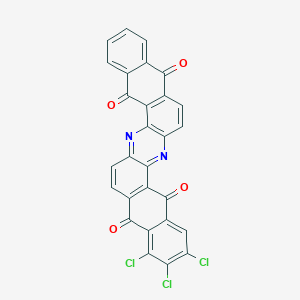
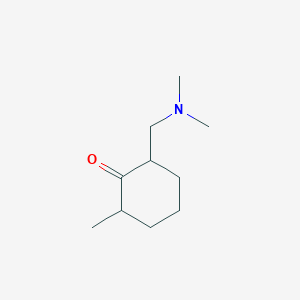
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
